![molecular formula C11H12ClNO3 B1349489 4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid CAS No. 196934-77-7](/img/structure/B1349489.png)
4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid
Overview
Description
4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid is a chemical compound that belongs to the class of aminobenzoic acids It is characterized by the presence of a 3-chloro-2-methylphenyl group attached to an amino group, which is further connected to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid typically involves the reaction of 3-chloro-2-methylaniline with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as pyridine or triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenases, which play a role in the inflammatory response. By blocking these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Tolfenamic Acid: An aminobenzoic acid derivative with similar anti-inflammatory properties.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A compound with a similar phenyl group but different functional groups, leading to distinct biological activities.
Uniqueness: 4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid, with the molecular formula and a molecular weight of 241.67 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula :
- Molecular Weight : 241.67 g/mol
- CAS Number : 196934-77-7
- Structure : The compound features a chloro-substituted aromatic amine linked to a 4-oxobutanoic acid moiety, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed based on current research:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting the synthesis of inflammatory mediators.
- Receptor Modulation : It may bind to various receptors, modulating their activities and influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be beneficial in treating infections.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity | Description |
---|---|
Antimicrobial | Exhibits potential against various bacterial strains. |
Anti-inflammatory | May inhibit pathways leading to inflammation, similar to non-steroidal anti-inflammatory drugs (NSAIDs). |
Antioxidant | Possesses antioxidant properties that can protect cells from oxidative stress. |
Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
- Case Study: Antimicrobial Efficacy
- Case Study: Anti-inflammatory Properties
- Case Study: Mechanistic Insights
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid?
The compound can be synthesized via Michael addition or Friedel-Crafts acylation . A common approach involves reacting 3-methylidenedihydrofuran-2,5-dione (a cyclic anhydride) with 3-chloro-2-methylaniline in acetone under ambient conditions. The reaction proceeds via nucleophilic attack of the aniline on the electrophilic carbonyl group, followed by ring opening and acid workup to yield the final product. Purification typically involves recrystallization from methanol-toluene mixtures .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- FT-IR : Identifies functional groups (amide C=O stretch ~1650–1700 cm⁻¹, carboxylic O-H stretch ~2500–3300 cm⁻¹) .
- NMR : H NMR confirms substituent integration (e.g., aromatic protons from the 3-chloro-2-methylphenyl group at δ 6.8–7.5 ppm) and coupling patterns. C NMR verifies carbonyl carbons (amide C=O ~170 ppm, carboxylic acid C=O ~175 ppm) .
- Mass Spectrometry (MS) : ESI-MS provides molecular ion confirmation (e.g., [M-H]⁻ for CHClNO, expected m/z ~240–250) .
Q. What preliminary biological assays are recommended for evaluating its activity?
- Enzyme Inhibition : Screen against human thymidylate synthase (hTS) using spectrophotometric assays to measure IC values, as structurally related 4-oxobutanoic acid derivatives show inhibitory activity .
- Antimicrobial Testing : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi, referencing protocols for analogs like 4-(4-chlorophenyl) derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilicity of the aniline .
- Temperature Control : Maintain 25–40°C to balance reaction rate and side-product formation.
- Catalysts : Lewis acids (e.g., ZnCl) may accelerate Friedel-Crafts acylation steps .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) for intermediates, followed by recrystallization .
Q. How to address contradictions in biological activity data across studies?
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using tables (e.g., IC values for fluorophenyl vs. chlorophenyl analogs) .
- Assay Variability : Standardize protocols (e.g., enzyme concentration, incubation time) and validate with positive controls (e.g., methotrexate for hTS inhibition) .
- Computational Modeling : Use docking studies to assess binding affinity variations due to chloro/methyl substituent steric effects .
Q. What computational methods predict the compound’s electronic and reactive properties?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess charge transfer potential. For analogs, gaps ~4–5 eV suggest moderate reactivity .
- Natural Bond Orbital (NBO) Analysis : Identify hyperconjugative interactions (e.g., amide resonance stabilization) .
- Molecular Electrostatic Potential (MEP) : Map regions of electrophilic/nucleophilic reactivity (e.g., carboxylic acid O-H as H-bond donors) .
Q. Notes on Methodological Rigor
- Synthesis : Always confirm intermediates via TLC and characterize products with ≥95% purity (HPLC) .
- Biological Assays : Include triplicate measurements and statistical analysis (e.g., ANOVA for IC comparisons) .
- Computational Studies : Validate docking results with experimental IC data to refine force field parameters .
Properties
IUPAC Name |
4-(3-chloro-2-methylanilino)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11(15)16/h2-4H,5-6H2,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCMKFQSMILAEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355142 | |
Record name | 4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196934-77-7 | |
Record name | 4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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